7-Hydroxy-pipat I-125

Dopamine D3 receptor Radioligand binding Autoradiography

7-Hydroxy-pipat I-125 (CAS 148258-47-3) is a radioiodinated aminotetralin radioligand with subnanomolar affinity for dopamine D3 receptors (Kd = 0.4-0.42 nM) and sigma binding sites. The (R)-trans enantiomer enables GTP-sensitive D3-selective labeling (70% GTP-sensitive fraction) for autoradiographic mapping and receptor occupancy studies. The (S)-trans enantiomer selectively labels sigma sites (Kd = 1.67 nM) for competitive displacement screening. Non-radioactive analogs (CAS 159559-71-4, 200722-46-9) cannot substitute—the I-125 isotope is essential for scintillation counting, autoradiography, and SPECT tracer development. Custom radiosynthesis yields radiochemical purity >86%; order the specific enantiomer required for your D3 or sigma receptor application.

Molecular Formula C16H22INO
Molecular Weight 369.26 g/mol
CAS No. 148258-47-3
Cat. No. B15191788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-pipat I-125
CAS148258-47-3
Molecular FormulaC16H22INO
Molecular Weight369.26 g/mol
Structural Identifiers
SMILESCCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O
InChIInChI=1S/C16H22INO/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3/b8-3+/i17-2
InChIKeyRTMIJLQPWFKAFE-WGRVQVJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 125 custom / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-pipat I-125 (CAS 148258-47-3): Procurement-Relevant Baseline and Radioligand Class Profile


7-Hydroxy-pipat I-125 (CAS 148258-47-3) is a radioiodinated (I-125) aminotetralin derivative formulated as a high-affinity ligand for dopamine D3 receptors and sigma binding sites in neuropharmacology research. The compound incorporates an iodine-125 isotope at the 3'-iodo-2'-propenyl moiety, yielding a molecular formula of C16H22¹²⁵INO with an average mass of 369.257 Da and monoisotopic mass of 369.074768 Da . Its systematic name is 7-{[(2E)-3-(¹²⁵I)Iodo-2-propen-1-yl](propyl)amino}-5,6,7,8-tetrahydro-2-naphthalenol. As a radioligand, it serves as a critical tool for autoradiographic mapping, receptor occupancy studies, and binding assays in dopamine D3 and sigma receptor research, offering quantifiable differentiation from non-radioactive analogs and alternative D3 ligands due to its specific isotopic labeling, stereochemical resolution, and well-characterized binding parameters under defined assay conditions.

Why 7-Hydroxy-pipat I-125 Cannot Be Substituted with Non-Radioactive PIPAT or Generic D3 Ligands


Generic substitution fails for 7-Hydroxy-pipat I-125 (CAS 148258-47-3) due to three non-negotiable differentiation factors that directly impact experimental outcomes and procurement decisions. First, the I-125 radioisotope provides a specific activity and detection sensitivity that non-radioactive 7-Hydroxy-PIPAT (CAS 159559-71-4) fundamentally lacks, precluding autoradiographic and scintillation-based quantification methods [1]. Second, the stereochemical configuration matters: the (R)-trans enantiomer yields markedly different receptor selectivity profiles and Scatchard plot characteristics compared to the (S)-trans form, with the (R) isomer exhibiting GTP-sensitive D3 binding (Kd = 0.42 nM in rat basal forebrain) while the (S) isomer preferentially labels sigma sites (Kd = 1.67 nM in rat cerebellum) [2]. Third, alternative D3 radioligands such as [125I]Iodosulpride demonstrate differing cross-reactivity patterns and require distinct assay optimization protocols, making direct substitution without revalidation scientifically invalid. These distinctions are quantitative, not rhetorical.

7-Hydroxy-pipat I-125: Quantitative Differentiation Evidence Against Closest Comparators


D3 Receptor Affinity (Kd): 7-Hydroxy-pipat I-125 (R-Enantiomer) vs. I-125 Labeled Iodosulpride

The (R)-trans enantiomer of 7-Hydroxy-pipat I-125 demonstrates a Kd value of 0.42 nM for dopamine D3 receptors in rat basal forebrain homogenates, measured under GTP-sensitive conditions that selectively isolate D3 binding [1]. This affinity is approximately 3.3-fold higher than the Kd of 1.4 nM observed for the same ligand at 5-HT1A receptors in rat hippocampal homogenates, demonstrating measurable receptor discrimination. In contrast, the alternative D2/D3 radioligand [125I]Iodosulpride exhibits a Kd of 0.6 nM at D2 receptors and 0.8 nM at D3 receptors under comparable conditions, representing a smaller D3/D2 affinity differential. The enhanced D3 selectivity of 7-Hydroxy-pipat I-125 relative to its off-target 5-HT1A binding (Kd D3: 0.42 nM vs. Kd 5-HT1A: 1.4 nM, ~3.3-fold difference) provides a quantifiable advantage for experiments requiring minimized serotonergic interference.

Dopamine D3 receptor Radioligand binding Autoradiography

Sigma Binding Site Affinity: 7-Hydroxy-pipat I-125 (S-Enantiomer) vs. D3-Selective Ligands

The (S)-trans enantiomer of 7-Hydroxy-pipat I-125 binds to rat cerebellar sigma binding sites with a Kd of 1.67 ± 0.07 nM and a Bmax of 240 ± 72 fmol/mg protein, determined in the presence of 15 nM spiperone to mask D2 receptor interference [1]. The Hill coefficient approaches unity (close to 1.0), indicating binding to a single receptor population without cooperative interactions. In vivo, this ligand achieves initial brain uptake of 2.52% dose/organ at 2 minutes post-intravenous injection, with moderate target-to-nontarget ratios at 30 minutes: 1.54 (cerebellar/striatal), 1.66 (hypothalamic/striatal), and 1.92 (hindbrain/striatal). Pre-injection with haloperidol reduces these ratios to unity, confirming specific binding to haloperidol-sensitive sigma sites. In contrast, D3-selective ligands such as [125I]R(+)trans-7-OH-PIPAT exhibit minimal sigma site affinity and are unsuitable for sigma receptor imaging applications.

Sigma receptor SPECT imaging Cerebellar binding

Receptor Selectivity Profile: 7-Hydroxy-pipat I-125 vs. Non-Radioactive 7-Hydroxy-PIPAT

Non-radioactive 7-Hydroxy-PIPAT (CAS 159559-71-4) demonstrates a Ki of 0.99 nM at human dopamine D3 receptors, establishing baseline D3R agonist potency . However, this affinity measurement does not address cross-reactivity with D2, 5-HT1A, or sigma receptors that becomes critical in radioligand applications. The I-125 labeled analog (R-enantiomer) exhibits quantifiable selectivity: in human embryonic kidney-293 cells expressing transfected receptors, binding to D3 receptors is preserved while D2 binding is GTP-sensitive and can be eliminated with Gpp(NH)p and NaCl. Under these optimized conditions, a linear Scatchard plot yields a Kd of 0.4 nM for D3 receptors in rat olfactory tubercle membranes with a Bmax of 100 fmol/mg protein [1]. This selectivity is not inherent to the non-radioactive parent compound when used in functional assays without isotopic detection. For procurement decisions involving receptor occupancy studies requiring autoradiographic resolution, the I-125 labeled form provides quantitative spatial information unavailable from non-radioactive analogs.

Receptor selectivity Competitive binding Dopamine receptor

GTP-Sensitive Binding Fraction: 7-Hydroxy-pipat I-125 vs. Non-GTP-Sensitive D3 Ligands

7-Hydroxy-pipat I-125 (R-enantiomer) demonstrates a GTP-sensitive binding fraction of approximately 70% in rat basal forebrain homogenates [1]. This indicates that the majority of binding sites labeled by this radioligand represent the high-affinity, G-protein-coupled state of dopamine receptors. In contrast, antagonist radioligands such as [3H]Spiperone and [125I]Iodosulpride bind to both G-protein-coupled and uncoupled receptor populations without GTP-dependent discrimination. For agonists, the GTP-sensitive fraction directly correlates with functional receptor coupling efficiency. A 70% GTP-sensitive fraction for 7-Hydroxy-pipat I-125 means that under GTP-free conditions, this ligand labels the functionally relevant high-affinity D3 receptor population, whereas in the presence of GTP or Gpp(NH)p, binding to D2 and 5-HT1A receptors is eliminated, leaving only D3-specific signal. This property is not shared by antagonist radioligands and is quantifiably higher than the ~50-60% GTP-sensitive fraction reported for other D3 agonist radioligands under similar conditions.

G-protein coupling Receptor affinity state High-affinity state

Validated Research and Industrial Application Scenarios for 7-Hydroxy-pipat I-125


Quantitative Autoradiographic Mapping of Dopamine D3 Receptors in Rodent and Primate Brain Tissue

Researchers requiring precise spatial quantification of D3 receptor distribution should procure 7-Hydroxy-pipat I-125 (R-enantiomer). Under GTP/DTG-supplemented buffer conditions, this radioligand achieves D3-selective labeling with a Kd of 0.42 nM in rat basal forebrain and 0.4 nM in olfactory tubercle [1]. The high specific activity of I-125 labeling enables detection of low-abundance D3 receptor populations in regions such as the islands of Calleja and nucleus accumbens shell. This application is directly supported by the 70% GTP-sensitive binding fraction that confirms labeling of functionally coupled receptors, and the linear Scatchard plots obtained under optimized conditions (Bmax = 100 fmol/mg) provide reliable quantitative density measurements.

In Vitro Sigma Binding Site Characterization and Ligand Screening Assays

For sigma receptor research programs, the (S)-trans enantiomer of 7-Hydroxy-pipat I-125 should be procured. This stereoisomer binds to rat cerebellar sigma sites with a Kd of 1.67 ± 0.07 nM and demonstrates a Hill coefficient close to unity, indicating homogeneous single-site binding without cooperative complexity [1]. The binding is saturable (Bmax = 240 ± 72 fmol/mg) and can be performed in the presence of 15 nM spiperone to eliminate D2 receptor interference. This application is particularly valuable for screening novel sigma ligands using competitive displacement assays, as inhibition constants determined in cerebellar homogenates correlate closely with values from whole brain homogenates, validating the cerebellar membrane preparation as a simplified screening system.

Dopamine D3 Receptor Occupancy Studies in Transfected Cell Lines

Investigators measuring D3 receptor occupancy by novel therapeutic candidates in heterologous expression systems should select 7-Hydroxy-pipat I-125. The radioligand demonstrates high-affinity binding to human D3 receptors expressed in HEK-293 cells (Kd = 0.4-0.42 nM) with minimal D2 cross-reactivity when assayed in the presence of Gpp(NH)p and NaCl [1]. Critically, no specific binding was observed in Sf9 cells expressing high-density D2 receptors, confirming the D3-selective labeling profile under appropriate buffer conditions. This application leverages the GTP-sensitivity of the radioligand to distinguish agonist-occupied from antagonist-occupied receptor states, enabling more pharmacologically relevant occupancy measurements than antagonist radioligands can provide.

SPECT Tracer Development and Preclinical Imaging of Sigma Receptor Expression

Nuclear medicine and molecular imaging research programs developing sigma receptor-targeted SPECT agents should procure 7-Hydroxy-pipat I-125 (S-enantiomer) as a reference standard. The compound demonstrates quantifiable in vivo brain uptake of 2.52% dose/organ at 2 minutes post-injection, with measurable target-to-nontarget ratios of 1.54-1.92 in sigma-enriched brain regions (cerebellum, hypothalamus, hindbrain) relative to striatum at 30 minutes [1]. Haloperidol pre-treatment reduces these ratios to unity, confirming specific sigma site targeting in vivo. The rapid brain washout kinetics (0.8% dose/organ at 30 minutes) are consistent with SPECT tracer requirements, and the I-125 label provides a reference for dosimetry calculations and biodistribution studies supporting I-123 SPECT tracer development.

Technical Documentation Hub

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